molecular formula C12H10BBrO2 B1411941 (3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid CAS No. 1048990-21-1

(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B1411941
CAS No.: 1048990-21-1
M. Wt: 276.92 g/mol
InChI Key: ZRTBGGZPIUBZPG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry (1048990-21-1)

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing both halogen and organometallic substitutions. The compound is officially registered under Chemical Abstracts Service number 1048990-21-1, which serves as its unique identifier in chemical databases worldwide. According to PubChem nomenclature standards, the International Union of Pure and Applied Chemistry name for this compound is [3-(3-bromophenyl)phenyl]boronic acid, which precisely describes the substitution pattern on the biphenyl framework.

The compound exhibits multiple synonymous designations that reflect different nomenclature approaches and regional preferences in chemical literature. These alternative names include 3'-Bromo-3-biphenylboronic acid, {3'-bromo-[1,1'-biphenyl]-3-yl}boronic acid, and [3-(3-bromophenyl)phenyl]boronic acid. The MDL number MFCD26792514 provides an additional unique identifier commonly used in chemical inventory systems and database searches. ChemScene catalogs assign the compound number CS-0440275, while other commercial suppliers utilize various internal numbering systems for inventory management.

The systematic naming convention reflects the compound's structural complexity, where the biphenyl core serves as the fundamental framework with precise positional descriptors for the bromine substitution at the 3' position and the boronic acid functionality at the 3 position of the alternate phenyl ring. This nomenclature system ensures unambiguous identification and facilitates accurate communication within the scientific community regarding this specific organoboron compound.

Molecular Formula (C₁₂H₁₀BBrO₂) and Weight (276.92 g/mol)

The molecular formula C₁₂H₁₀BBrO₂ encapsulates the precise atomic composition of this compound, revealing the presence of twelve carbon atoms, ten hydrogen atoms, one boron atom, one bromine atom, and two oxygen atoms. This empirical formula corresponds to a molecular weight of 276.92 g/mol, as determined through high-resolution mass spectrometry and confirmed across multiple chemical databases. The computational chemistry analysis reveals additional molecular descriptors that provide insight into the compound's three-dimensional characteristics and electronic properties.

According to ChemScene computational data, the compound exhibits a topological polar surface area of 40.46 Ų, which indicates moderate polarity and influences its solubility characteristics and intermolecular interactions. The calculated logarithm of the partition coefficient (LogP) value of 1.7959 suggests favorable lipophilicity characteristics that may impact its biological availability and membrane permeability properties. The molecular architecture incorporates two hydrogen bond acceptors and two hydrogen bond donors, primarily associated with the boronic acid functional group, which significantly influences its coordination chemistry and reactivity patterns.

The structural complexity is further characterized by the presence of two rotatable bonds, indicating conformational flexibility around the biphenyl junction and the carbon-boron bond. This rotational freedom has implications for the compound's three-dimensional structure and its ability to adopt various conformations in solution or solid state. The monoisotopic mass, calculated with high precision, provides 275.993 u, which serves as a reference for high-resolution mass spectrometric identification and purity assessment.

Molecular Property Value Method/Source
Molecular Formula C₁₂H₁₀BBrO₂ Computed by PubChem
Molecular Weight 276.92 g/mol High-resolution MS
Topological Polar Surface Area 40.46 Ų Computational analysis
LogP 1.7959 Calculated value
Hydrogen Bond Acceptors 2 Molecular modeling
Hydrogen Bond Donors 2 Molecular modeling
Rotatable Bonds 2 Conformational analysis

Crystallographic Data and Conformational Analysis

The crystallographic characterization of this compound presents unique challenges due to the presence of both the flexible biphenyl system and the boronic acid functional group, which can participate in hydrogen bonding networks and influence crystal packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound are not extensively documented in the available literature, analogous biphenyl boronic acid derivatives provide valuable insights into expected structural features and conformational preferences.

Research on related boron-containing biphenyl systems suggests that the dihedral angle between the two phenyl rings in the biphenyl framework typically ranges from 30 to 45 degrees, depending on the nature and position of substituents. The presence of the bromine atom at the 3' position introduces steric considerations that may influence the preferred conformation and potentially restrict rotation around the central carbon-carbon bond connecting the two aromatic rings. The boronic acid group at the 3 position of the opposite phenyl ring adds additional complexity through its ability to form intermolecular hydrogen bonds with neighboring molecules in the crystal lattice.

Computational studies of analogous systems indicate that the boron atom in boronic acids typically adopts a trigonal planar geometry with bond angles approaching 120 degrees. However, in crystalline environments, the formation of hydrogen-bonded networks can lead to slight deviations from ideal geometry. The carbon-boron bond length in such systems generally measures approximately 1.55-1.60 Ångstroms, while the boron-oxygen bond distances in the boronic acid group typically range from 1.35-1.40 Ångstroms.

The conformational flexibility of the biphenyl system, combined with the hydrogen bonding capability of the boronic acid group, suggests that this compound may exhibit polymorphism or multiple crystal forms under different crystallization conditions. The interplay between van der Waals interactions involving the bromine substituent and hydrogen bonding networks formed by the boronic acid functionality likely dictates the preferred packing arrangements in the solid state.

Spectroscopic Fingerprints (¹¹B NMR, IR, MS)

The spectroscopic characterization of this compound relies heavily on boron-11 nuclear magnetic resonance spectroscopy, which provides definitive identification of the boronic acid functional group and insights into its electronic environment. Boron-11 nucleus, with its spin of 3/2 and natural abundance of 80.1%, represents the preferred isotope for nuclear magnetic resonance studies of organoboron compounds. The quadrupolar nature of boron-11 requires specialized acquisition parameters and careful interpretation of spectral data to extract meaningful structural information.

For boronic acid compounds similar to this compound, the boron-11 chemical shift typically appears in the range of 28-32 parts per million downfield from boron trifluoride etherate reference. This chemical shift region is characteristic of three-coordinate boron centers in boronic acids, where the boron atom adopts trigonal planar geometry. The presence of the electron-withdrawing biphenyl system may cause a slight downfield shift compared to simple alkyl boronic acids due to reduced electron density at the boron center.

Recent advances in boron nuclear magnetic resonance methodology, including the development of proton-boron-11 heteronuclear multiple bond correlation techniques, have enabled detailed structural elucidation of boron-containing compounds even at small sample sizes. These two-dimensional nuclear magnetic resonance experiments can establish connectivity between the boronic acid group and the aromatic carbon framework, providing unambiguous confirmation of the substitution pattern. The optimization of coupling parameters for proton-boron-11 heteronuclear multiple bond correlation experiments allows for analysis of samples as small as one milligram, making this technique particularly valuable for characterizing synthetic intermediates.

Infrared spectroscopy provides complementary information about the vibrational modes of the boronic acid functional group and the aromatic system. The characteristic boron-oxygen stretching vibrations typically appear in the range of 1300-1400 cm⁻¹, while the broad hydroxyl stretching bands associated with the boronic acid group manifest in the 3200-3500 cm⁻¹ region. The biphenyl framework contributes aromatic carbon-carbon stretching vibrations around 1600 and 1500 cm⁻¹, while the carbon-hydrogen stretching modes of the aromatic rings appear near 3000-3100 cm⁻¹.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak at m/z 276.92 corresponds to the intact molecule, while characteristic fragmentation may include loss of the boronic acid group or cleavage of the biphenyl bond. The presence of bromine introduces isotopic patterns due to the natural abundance of bromine-79 and bromine-81 isotopes, creating distinctive doublet peaks separated by two mass units with an intensity ratio of approximately 1:1.

Spectroscopic Technique Key Characteristics Diagnostic Features
¹¹B NMR Chemical shift: 28-32 ppm Three-coordinate boron environment
IR Spectroscopy B-O stretch: 1300-1400 cm⁻¹ Boronic acid functionality
IR Spectroscopy O-H stretch: 3200-3500 cm⁻¹ Hydroxyl groups of boronic acid
Mass Spectrometry Molecular ion: m/z 276.92 Molecular weight confirmation
Mass Spectrometry Bromine isotope pattern Br-79/Br-81 doublet with 1:1 ratio

Properties

IUPAC Name

[3-(3-bromophenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BBrO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBGGZPIUBZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC(=CC=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step process:

Step Reaction Conditions Key Notes Yield/Remarks
1. Nitration Biphenyl + mixed acid (HNO₃/H₂SO₄) 55–60°C Monitored via TLC; nitration at the 3-position Approximately 78% yield of nitrated biphenyl
2. Reduction Nitrated biphenyl to amino biphenyl Standard reduction (e.g., Sn/HCl) Converts nitro to amino group Not explicitly detailed in sources but common in synthesis
3. Bromination Amino biphenyl + bromine Controlled addition Bromination at the 3'-position Achieves selective bromination
4. Deamination Removal of amino group Acidic or oxidative conditions Finalizes the formation of the bromo-biphenyl Isolates 3'-bromo-biphenyl

Research Data:

  • The process is outlined in a Chinese patent, emphasizing simplicity and ease of separation via extraction, with reaction monitoring through TLC to ensure selectivity and completeness.

Suzuki-Miyaura Cross-Coupling Strategy

Methodology Overview:

This modern approach involves coupling a suitable boronic acid derivative with a brominated biphenyl precursor, enabling direct synthesis of the boronic acid derivative.

Typical Procedure:

  • Starting Material: 3-bromobiphenyl
  • Reagents: Boronic acids (e.g., phenylboronic acid derivatives)
  • Catalyst: Palladium complexes such as Pd(dppf)Cl₂
  • Base: Potassium phosphate or carbonate
  • Solvent: Tetrahydrofuran (THF) or acetonitrile (MeCN) with water
  • Conditions: Heating at 80–90°C for 16–24 hours under inert atmosphere

Example Data:

  • Synthesis of biphenyl boronic acids was achieved with yields ranging from 81% to 85%, demonstrating high efficiency.
  • The process involves a one-step Suzuki-Miyaura coupling, providing a straightforward route to the desired boronic acid.

Research Data:

  • The method is well-documented for synthesizing various biphenyl derivatives, including the 3'-bromo-biphenyl boronic acid, with spectral confirmation via NMR, IR, and MS.

MIDA Ester Route and Subsequent Hydrolysis

Methodology Overview:

This advanced method involves synthesizing boronic acids as MIDA esters, which are stable intermediates that can be deprotected to yield the free boronic acid.

Procedure:

  • Step 1: Synthesize 3-bromo-[1,1'-biphenyl]-3-ylboronic acid MIDA ester via Suzuki coupling with a MIDA-protected boronic acid.
  • Step 2: Deprotect the MIDA ester under aqueous conditions (e.g., with mild acid or base) to obtain the free boronic acid.

Example Data:

  • The process achieves yields of approximately 81%, with spectral data confirming the structure.

Research Data:

  • The MIDA ester approach offers enhanced stability and handling convenience, facilitating large-scale synthesis.

Alternative Functionalization via Electrophilic Aromatic Substitution

Methodology Overview:

Data Summary and Comparative Table

Preparation Method Advantages Disadvantages Typical Yield Key Reagents Notes
Nitration & Bromination Simple, cost-effective Multi-step, potential regioselectivity issues 78–85% Nitric acid, sulfuric acid, bromine Suitable for large-scale synthesis
Suzuki-Miyaura Coupling High yield, direct Requires palladium catalyst, sensitive to impurities 81–85% Boronic acids, Pd catalyst Modern, versatile, suitable for complex derivatives
MIDA Ester Route Stable intermediates, scalable Additional deprotection step ~81% MIDA boronate esters Good for large-scale and sensitive compounds
Electrophilic Bromination Regioselective with directing groups Less predictable regioselectivity Variable NBS, Lewis acids Less common, requires optimization

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Analogues by Substituent Position and Type

The following table summarizes key biphenyl boronic acid derivatives and their properties based on substituent position and functional groups:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notes References
(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid (Hypothetical) 3'-Br, 3-B(OH)₂ C₁₂H₁₀BBrO₂ 279.93 Suzuki coupling intermediates Inferred
(4'-Bromo-[1,1'-biphenyl]-4-yl)boronic acid 4'-Br, 4-B(OH)₂ C₁₂H₁₀BBrO₂ 279.93 Used in Hsp90 inhibitor synthesis (43.1% yield) [1]
(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid 3'-F, 4-B(OH)₂ C₁₂H₁₀BFO₂ 216.02 Cross-coupling reagent; discontinued commercially [13]
(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid 3'-CH₃, 4-B(OH)₂ C₁₃H₁₃BO₂ 212.05 Pharmaceutical intermediates; 97% purity [12]
(4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid 4'-OH, 4-B(OH)₂ C₁₂H₁₁BO₃ 214.03 Antioxidant and polymer synthesis [15]
(3-Bromo-2-(3'-bromobenzyloxy)-phenyl)boronic acid Multi-substituted C₁₃H₁₁BBr₂O₃ 400.85 HIV-1 inhibitor precursor [10, 16]

Key Observations :

  • Substituent Position: Meta-substituted derivatives (e.g., 3'-Br, 3'-F) exhibit distinct electronic effects compared to para-substituted analogs.
  • Halogen Effects : Bromine atoms improve electrophilic reactivity in cross-coupling reactions but may lower solubility in polar solvents compared to fluorine or methyl groups .
  • Synthetic Yields : Para-substituted bromo derivatives (e.g., 4'-bromo analogs) achieved moderate yields (36.7–43.1%) in Hsp90 inhibitor synthesis, while meta-substituted analogs required optimized protocols for purification .

Biological Activity

(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid is a boronic acid derivative known for its potential applications in medicinal chemistry and biochemistry. Boronic acids, including this compound, are recognized for their ability to form reversible covalent bonds with diols, which is crucial for various biological interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Chemical Formula : C12H10BBrO2
  • Molecular Weight : 269.02 g/mol
  • CAS Number : 117058541
  • Structure : The compound features a biphenyl structure with a bromine substituent at the 3' position and a boronic acid functional group.

Boronic acids interact with various biological targets, primarily through the formation of covalent bonds with serine residues in enzymes. The unique structural characteristics of this compound enable it to act as an inhibitor for certain enzymes involved in bacterial resistance mechanisms.

Key Mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics.
  • Protein Binding : The compound has been shown to bind to penicillin-binding proteins (PBPs), forming stable complexes that prevent bacterial cell wall synthesis.

Inhibition of β-Lactamases

A study demonstrated that this compound effectively inhibits class A β-lactamases. The Minimum Inhibitory Concentration (MIC) values were significantly reduced when combined with β-lactam antibiotics, suggesting a synergistic effect that enhances the efficacy of existing antibiotics against resistant strains.

CompoundMIC Reduction (fold)Target Enzyme
This compound16-32CTX-M-14 β-lactamase
Control β-lactam8-

Case Study: Antimicrobial Activity

In a case study involving E. coli strains producing plasmid-mediated β-lactamases, the combination of this compound and amoxicillin resulted in an eight-fold decrease in MIC values compared to amoxicillin alone. This indicates that the compound can restore the activity of β-lactams against resistant bacterial strains.

Synthesis Methods

The synthesis of this compound can be approached through various methods:

  • Miyaura Borylation : Utilizing palladium-catalyzed reactions to introduce boron into aryl halides.
  • Direct Boronation : Reaction of biphenyl derivatives with boron reagents under controlled conditions.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-Borono-L-phenylalanineStructureKnown for its role in drug delivery systems
3-Pyridinylboronic acidStructureExhibits selective inhibition against certain proteases
4-(Aminomethyl)pyridine-boronic acidStructureUsed in cancer therapy due to its anticancer properties

The structural uniqueness of this compound, particularly the bromine substituent and biphenyl framework, enhances its solubility and bioactivity compared to simpler boronic acids.

Q & A

Q. What are the standard synthetic routes for preparing (3'-bromo-[1,1'-biphenyl]-3-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a brominated biphenyl precursor reacts with a boronic acid derivative. For example, coupling 3-bromoiodobenzene with a pre-functionalized boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in the presence of a base like K₃PO₄ or KOAc . Alternatively, bromination of a pre-formed biphenyl boronic acid using NBS (N-bromosuccinimide) or Br₂ in controlled conditions may also yield the target compound .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 3'-bromo group acts as a directing group in Suzuki-Miyaura coupling, enabling regioselective bond formation. However, steric hindrance from the bromine and biphenyl structure can reduce reaction rates compared to simpler aryl boronic acids. Base selection (e.g., K₂CO₃ vs. K₃PO₄) and solvent polarity (THF vs. dioxane) are critical for optimizing yields, as evidenced by studies showing 55–80% yields in similar systems .

Q. What characterization techniques are essential for verifying the structure of this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the biphenyl ring and boronic acid functionality.
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.
  • X-ray crystallography (if crystalline): To resolve steric effects from the bromine and boronic acid groups .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., protodeboronation or oxidative byproducts) be minimized during Suzuki-Miyaura coupling with this compound?

Protodeboronation is mitigated by:

  • Using anhydrous solvents (e.g., degassed THF) to limit water-induced side reactions.
  • Optimizing catalyst systems (e.g., Pd(dppf)Cl₂·CH₂Cl₂ with electron-rich ligands) to stabilize the boronic acid intermediate.
  • Maintaining neutral to slightly basic pH (pH 7–9) to prevent boronic acid hydrolysis .

Q. What strategies improve the regioselectivity of cross-coupling when using this compound in polyhalogenated systems?

  • Orthogonal protecting groups : Temporarily mask reactive sites (e.g., using pinacol boronic esters) to direct coupling to the bromine-substituted position.
  • Sequential coupling : Perform stepwise reactions, first coupling the boronic acid moiety, followed by functionalization of the bromine group via Ullmann or Buchwald-Hartwig amination .

Q. How does the steric bulk of the biphenyl system affect catalytic turnover in palladium-mediated reactions?

The biphenyl backbone increases steric hindrance around the boron center, slowing transmetallation steps. This necessitates:

  • High catalyst loading (5–10 mol% Pd) to compensate for reduced activity.
  • Elevated temperatures (80–100°C) to overcome activation barriers.
  • Polar aprotic solvents (e.g., DMF) to enhance solubility of the bulky intermediate .

Q. What are the challenges in purifying this compound, and how are they addressed?

Challenges include:

  • Hydrolysis sensitivity : Purification via column chromatography requires anhydrous conditions and silica gel pre-treated with triethylamine to neutralize acidity.
  • Byproduct formation : Recrystallization from ethanol/water mixtures (1:3 v/v) effectively separates the target compound from unreacted boronic esters or halide precursors .

Methodological Considerations

Q. What are optimal storage conditions to prevent degradation of this compound?

Store at 0–6°C under inert gas (Ar/N₂) in sealed, amber vials. Desiccants (e.g., molecular sieves) are recommended to minimize boronic acid dimerization or oxidation .

Q. How can computational modeling aid in predicting the compound’s reactivity in novel reactions?

DFT (Density Functional Theory) calculations can:

  • Map electron density at the boron center to predict nucleophilic attack sites.
  • Simulate transition states in cross-coupling to identify steric/electronic bottlenecks. Tools like Gaussian or ORCA are commonly used, with PubChem data (CID 145926266) providing baseline structural parameters .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid

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